molecular formula C13H21NO4 B12956279 tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B12956279
M. Wt: 255.31 g/mol
InChI Key: PKEOJTYJXOXMEY-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a 1-oxa (oxygen) and 7-aza (nitrogen) heteroatom arrangement. The spiro[4.5]decane core is substituted with a tert-butyl carbamate group at the 7-position and a ketone (4-oxo) at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways . Its structural complexity allows for versatile functionalization, making it valuable for drug discovery pipelines.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-6-13(9-14)10(15)5-8-17-13/h4-9H2,1-3H3

InChI Key

PKEOJTYJXOXMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CCO2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Spirocyclization and Functional Group Transformations

A representative synthetic route, adapted from related spirocyclic tert-butyl carboxylates and oxo-azaspiro compounds, involves the following key steps:

Step Reaction Description Reagents & Conditions Notes
1. Formation of precursor keto-amine or keto-alcohol intermediate Starting from cyclic ketones or lactones, introduce nitrogen functionality via amination or reductive amination Use of amines, reducing agents like lithium borohydride or sodium borohydride in solvents such as tetrahydrofuran (THF) Control of stereochemistry important
2. Protection of amine or carboxyl group as tert-butyl ester Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at room temperature Boc protection stabilizes amine or carboxyl groups Ensures selective reactivity in later steps
3. Intramolecular cyclization to form spiro ring Base-mediated cyclization using cesium carbonate or potassium carbonate in acetonitrile or similar solvents Temperature range 25-90 °C, reaction time 3-5 hours Forms the spirocyclic core
4. Oxidation or introduction of oxo group Use of oxidizing agents or selective ketone formation via controlled oxidation Palladium on carbon catalyzed oxidation or other mild oxidants Maintains integrity of spiro system
5. Purification and isolation Chromatography or recrystallization Ensures high purity (>95%) Final compound ready for use

This general approach is supported by patent literature describing similar spirocyclic tert-butyl carboxylates synthesis, involving seven-step sequences with careful temperature and time control for each step to optimize yield and purity.

Example from Patent Literature (Adapted)

A closely related compound, tert-butyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, has been synthesized via a seven-step process involving:

  • Reaction of ethyl malonate with ethanol to form a malonate intermediate.
  • Reduction with lithium borohydride in THF.
  • Tosylation with p-toluenesulfonyl chloride in dichloromethane.
  • Ring closure with cesium carbonate in acetonitrile.
  • Reduction with magnesium in methanol.
  • Boc protection with Boc anhydride in dichloromethane.
  • Final hydrogenation with palladium on carbon in methanol.
Step Temperature (°C) Time (hours) Key Reagents Purpose
1 25-80 5 Ethyl malonate, ethanol Formation of malonate intermediate
2 0-70 2.5 Lithium borohydride, THF Reduction
3 25 12 p-Toluenesulfonyl chloride, DCM Tosylation
4 25-90 3 Cesium carbonate, acetonitrile Ring closure
5 25-80 1 Magnesium chips, methanol Reduction
6 25 12 Boc anhydride, DCM Boc protection
7 25 3 Pd/C, methanol Hydrogenation

This method yields the spirocyclic tert-butyl carboxylate with good control over stereochemistry and purity, suitable for scale-up.

Analytical and Purity Data

  • Purity of final product typically >95% as confirmed by chromatographic methods.
  • Molecular weight confirmed by mass spectrometry (~255 Da).
  • Structural confirmation by NMR (1H, 13C), IR spectroscopy, and X-ray crystallography where available.
  • Safety data indicate mild hazards (irritation), requiring standard laboratory precautions.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Multi-step synthesis via malonate intermediate and ring closure 7 steps including reduction, tosylation, cyclization, Boc protection, hydrogenation High purity, scalable, well-controlled stereochemistry Multi-step, time-consuming, requires careful temperature control
Direct cyclization from keto-amine precursors Fewer steps, direct ring formation Simpler, potentially faster May have lower yields, stereochemical complexity
Alternative oxidation and protection strategies Use of different oxidants or protecting groups Flexibility in functional group manipulation Requires optimization for each variant

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Spirocyclic Compounds

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Sources
This compound 4-oxo, 1-oxa, 7-aza, tert-butyl carbamate C₁₃H₂₁NO₄ 255.32 Pharmaceutical intermediate
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate 2,7-diaza, tert-butyl carbamate C₁₂H₂₂N₂O₂ 226.32 Building block for kinase inhibitors
tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1,3-dioxo, 2,7-diaza, tert-butyl carbamate C₁₂H₁₈N₂O₄ 254.28 Peptidomimetic scaffolds
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 10-oxo, 2-benzyl, 2,7-diaza C₂₀H₂₈N₂O₃ 344.45 Anticancer lead optimization
Racemic-(3S,5S)-tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate 3-hydroxy, 1-oxa, 7-aza C₁₃H₂₃NO₄ 257.33 Chiral synthon for CNS drugs

Key Observations:

  • Oxygen vs. Nitrogen Substitution : The 1-oxa group in the parent compound enhances stability compared to diaza analogues (e.g., tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate), which exhibit higher reactivity due to additional nitrogen sites .
  • Stereochemical Complexity : Racemic hydroxy-substituted variants (e.g., racemic-(3S,5S)-tert-butyl 3-hydroxy-...) introduce chirality, critical for enantioselective drug design .

Purity and Commercial Availability

  • The parent compound is available at ≥97% purity (Enamine Ltd, 2018), comparable to tert-butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate (95–98% purity, Combi-Blocks) .
  • Benzyl-substituted derivatives (e.g., Aladdin Scientific’s product) are priced higher due to complex purification steps .

Research and Application Insights

  • Drug Discovery : The 4-oxo group in the parent compound facilitates nucleophilic attacks, enabling derivatization into amides or thioesters for protease inhibitors. In contrast, diaza analogues are preferred for metal coordination in catalysis .
  • Stability : The 1-oxa-7-aza scaffold demonstrates superior hydrolytic stability over 1,3-dioxo variants, which are prone to ring-opening under acidic conditions .

Biological Activity

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of C13_{13}H21_{21}NO4_4 and a molecular weight of approximately 255.31 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse structural features that may contribute to various biological effects, particularly in the field of cancer research.

Chemical Structure and Properties

The compound features a tert-butyl group, an oxo group, and an azaspiro framework. These structural elements are crucial for its reactivity and biological activity. The presence of the oxo group allows for nucleophilic substitutions and condensation reactions, making it a versatile intermediate in organic synthesis .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the spirocyclic structure of this compound. For instance, a series of derivatives based on similar spirocyclic frameworks have shown significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Efficacy
A study evaluated the anticancer activity of several spirocyclic compounds against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Among the tested compounds, those derived from 1-oxa-4-azaspiro[4.5]deca frameworks demonstrated promising results:

  • Compound 11h exhibited an IC50_{50} value of 0.18 µM against A549 cells.
  • Compounds 11d , 11h , and 11k showed IC50_{50} values of 0.08 µM against MDA-MB-231 cells.
  • For HeLa cells, compounds 11h , 11k , and 12c had IC50_{50} values below 0.20 µM .

These findings suggest that modifications to the spirocyclic structure can enhance biological activity, indicating that this compound could serve as a lead compound for further antitumor drug development.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesAntitumor Activity
tert-butyl 3-Oxo-1-Oxa-7-Azaspiro[4.5]Decane1160246-89-8Similar spirocyclic structureModerate activity against A549
tert-butyl 2-Oxo-1-Oxa-Azaspiro[4.5]Decane30122627Different positioning of functional groupsVaried reactivity
tert-butyl 2-Oxo-Azaspiro[3.5]Nonane1793108Variation in ring sizeUnique properties compared to others

This table illustrates how variations in structure can lead to differences in reactivity and biological activity, highlighting the significance of tert-butyl 4-oxo-1-oaxa–7–azaspiro[4.5]decane–7–carboxylate within its class .

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